Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Epoxy Curing Kinetics Differential Scanning Calorimetry (DSC) Composite Processing

3,3′-DDS is a meta-substituted aromatic diamine hardener that delivers superior interlaminar fracture toughness in aerospace epoxy composites. Its bent molecular geometry delays gelation and produces a flexible, damage-tolerant network versus rigid 4,4′-DDS. • 2× higher Mode II interlaminar fracture toughness in TGAP-based carbon fiber prepregs • Lower activation energy and faster cure kinetics reduce autoclave dwell times • 70:30 blend with 4,4′-DDS yields self-toughened networks with 30% higher fracture toughness while maintaining Tg >240°C • Key diamine monomer for soluble polyimides in flexible electronics and optical waveguides

Molecular Formula C24H20N2O4S
Molecular Weight 432.5 g/mol
CAS No. 30203-11-3
Cat. No. B1583890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-
CAS30203-11-3
Molecular FormulaC24H20N2O4S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N
InChIInChI=1S/C24H20N2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H,25-26H2
InChIKeyWCXGOVYROJJXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3′-Diaminodiphenyl Sulfone: Structural Isomer for Thermosets


Benzenamine, 3,3′-[sulfonylbis(4,1-phenyleneoxy)]bis-, commonly referred to as 3,3′-diaminodiphenyl sulfone (3,3′-DDS) or m,m′-DDS, is an aromatic diamine in which the two primary amine groups occupy the meta positions on the terminal phenyl rings . This meta‑substitution pattern fundamentally alters the molecule‘s geometry and electronic distribution compared to its para‑substituted isomer (4,4′-DDS), the workhorse curing agent for high‑temperature aerospace epoxies. While both isomers contain the same rigid sulfone‑bridged diphenyl ether backbone, 3,3′-DDS exhibits a lower melting point (170–175 °C) and higher configurational entropy [1], features that translate into measurably different curing kinetics, network architecture, and ultimate mechanical properties in both epoxy thermosets and polyimides.

Non-Interchangeability: 3,3′-DDS vs. 4,4′-DDS


A procurement or formulation decision that treats 3,3′-DDS and 4,4′-DDS as interchangeable aromatic diamine hardeners overlooks the profound consequences of stereoisomerism on polymer network evolution. The meta‑substitution of 3,3′-DDS imparts a bent, non‑linear geometry that delays gelation, alters the cure exotherm, and yields a more flexible, less densely crosslinked network than the rigid, planar structures obtained from para‑substituted 4,4′-DDS [1]. Consequently, resins cured with 3,3′-DDS exhibit systematically lower glass transition temperatures (Tg) and tensile strengths, yet they frequently demonstrate superior composite‑level toughness and fiber–matrix adhesion when formulated with specific epoxies [2]. Substituting one isomer for the other without adjusting the cure cycle and resin composition will produce a thermoset with markedly different processing characteristics and a quantifiable divergence in final mechanical performance—differences that can determine the success or failure of a structural composite component.

3,3′-DDS Performance vs. Other Aromatic Diamines


Faster Cure Kinetics vs. 4,4′-DDS

In the widely used diglycidyl ether of bisphenol A (DGEBA) epoxy resin, 3,3′-DDS initiates cure at a lower temperature and exhibits a higher reactivity than 4,4′-DDS. The activation energy for the curing reaction is lower for the 3,3′-DDS system, and the overall curing rate is faster [1]. This difference in reactivity is also reflected in a higher degree of cure achieved under identical thermal schedules, as determined by size exclusion chromatography and viscosity measurements [2].

Epoxy Curing Kinetics Differential Scanning Calorimetry (DSC) Composite Processing

Divergent Network Growth Mechanism

Near‑Infrared (NIR) spectroscopy studies on trifunctional epoxy/amine systems reveal a fundamental difference in how polymer networks develop. Systems cured with 3,3′-DDS tend to grow via linear chain extension before undergoing crosslinking, whereas 4,4′-DDS systems develop as isolated microgels that later coalesce . Additionally, at the end of the cure, a relatively high concentration of secondary amine remains in the 3,3′-DDS system, indicating that epoxide groups fully react while some secondary amines remain unreacted, likely due to competing hydroxyl reactions or homopolymerization .

Network Architecture Near‑Infrared (NIR) Spectroscopy Epoxy Homopolymerization

Enhanced Composite Fracture Toughness

In carbon fiber‑reinforced epoxy composites based on triglycidyl aminophenol (TGAP) resin, the choice of DDS isomer profoundly affects interfacial adhesion and composite toughness. 3,3′-DDS provides significantly better wetting and fiber–matrix adhesion to carbon fiber than 4,4′-DDS, and the neat resin‘s fracture toughness (KIC) is also superior. This synergistic effect results in a Mode II interlaminar fracture toughness for the carbon fiber/TGAP/3,3′-DDS composite that is approximately twice that of the corresponding 4,4′-DDS composite [1].

Carbon Fiber Composites Fracture Toughness Interfacial Adhesion

Lower Neat Resin Strength and Toughness

When used as a curing agent for DGEBA epoxy, 3,3′-DDS produces a thermoset with lower tensile strength and fracture toughness compared to 4,4′-DDS. This is a direct consequence of the more flexible network and lower crosslink density imparted by the meta‑substituted structure [1]. This trade‑off in neat resin properties is the origin of the 3,3′-DDS system‘s enhanced composite‑level toughness, as the more flexible matrix is better able to absorb energy and deflect cracks at the fiber–matrix interface.

Neat Resin Mechanical Properties Tensile Strength Fracture Toughness

Intermediate Reactivity Profile Among Diamines

A systematic study of aromatic diamine hardeners in DGEBA established a clear reactivity ranking. 3,3′-DDS is more reactive than 4,4′-DDS but less reactive than bis[4‑(4‑aminophenoxy)phenyl]sulfone (BAPS) and 4,4′-diaminodiphenylmethane (DDM). Importantly, while 3,3′-DDS dissolves easily in DGEBA, the BAPS monomer yields an unprocessable product, highlighting the practical formulation window that 3,3′-DDS occupies [1]. This positions 3,3′-DDS as a viable alternative when 4,4′-DDS cures too slowly for a given process but a full DDM or BAPP formulation is too reactive or yields undesired properties.

Epoxy Formulation Aromatic Diamine Solubility Processability

Lower Tg and Greater Network Flexibility

The meta‑substituted 3,3′-DDS monomer yields a cured epoxy network with higher configurational entropy and greater flexibility than the rigid, para‑substituted 4,4′-DDS network. This increased flexibility allows the polymer chains to rearrange at lower temperatures, eliminating free volume and forming a more tightly packed amorphous structure. The direct consequence is a systematically lower glass transition temperature (Tg) for 3,3′-DDS‑based resins compared to 4,4′-DDS‑based resins [1]. In a self‑toughened TGDDM system, for example, the Tg of a 3,3′-DDS/4,4′-DDS blend was intermediate between the pure isomer values, with the pure 3,3′-DDS system exhibiting the lowest Tg [2].

Thermal Properties Glass Transition Temperature Network Flexibility

Application Scenarios for 3,3′-Diaminodiphenyl Sulfone


Aerospace High-Toughness Carbon Fiber Composites

In TGAP‑based carbon fiber prepregs for aerospace components, 3,3′-DDS should be selected over 4,4′-DDS to maximize interlaminar fracture toughness. The 2× improvement in Mode II toughness demonstrated in head‑to‑head testing [1] translates directly to greater damage tolerance and resistance to delamination in service. The enhanced fiber–matrix adhesion also improves the composite‘s resistance to microcracking and environmental degradation. Procurement specifications for damage‑tolerant aerospace laminates should explicitly require 3,3′-DDS as the curing agent when this toughness advantage is required.

Faster-Cure Epoxy Formulations

For high‑volume manufacturing of epoxy‑based composites, the lower activation energy and faster cure kinetics of 3,3′-DDS compared to 4,4′-DDS [2] [3] can reduce press or autoclave dwell times. This is particularly valuable in the production of industrial components, wind turbine blades, and automotive structural parts where cycle time directly impacts cost. 3,3′-DDS offers a practical middle ground, providing a useful acceleration in cure without the extreme reactivity and processing difficulties encountered with DDM or BAPS [3].

Self-Toughened Epoxy Resins via Isomer Blending

Recent research demonstrates that blending 3,3′-DDS with 4,4′-DDS at specific ratios (e.g., 70 % 3,3′-DDS / 30 % 4,4′-DDS) creates a self‑toughened epoxy network with fracture toughness 30 % higher than pure 3,3′-DDS and 100 % higher than pure 4,4′-DDS, while maintaining a high Tg between 241 °C and 266 °C [4]. This strategy enables formulators to fine‑tune the balance between thermal performance and toughness without adding external toughening agents. Procurement of 3,3′-DDS for such blending applications is a key enabler of this next‑generation matrix technology.

Polyimide Synthesis with Tailored Refractive Index

As a diamine monomer, 3,3′-DDS is used in the synthesis of copolyimides, often in combination with dianhydrides such as 6FDA, to produce materials with specific optical and thermal properties [5] [6]. Its bent, meta‑linked structure disrupts chain packing, enhancing solubility and processability of the resulting polyimide. This is critical for applications in flexible electronics, optical waveguides, and high‑temperature coatings where traditional rigid‑rod polyimides are difficult to process. The selection of 3,3′-DDS over more common diamines like 4,4′-ODA is driven by the need for a specific combination of thermal stability, solubility, and refractive index.

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